Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride
CAS No.: 60601-61-8
Cat. No.: VC4115134
Molecular Formula: C13H26ClN
Molecular Weight: 231.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60601-61-8 |
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Molecular Formula | C13H26ClN |
Molecular Weight | 231.8 g/mol |
IUPAC Name | 4-(2-cyclohexylethyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H |
Standard InChI Key | LYNHGLNYFFVOKE-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |
Canonical SMILES | C1CCC(CC1)CCC2CCNCC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the fourth position with a 2-cyclohexylethyl group. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name, 4-(2-cyclohexylethyl)piperidine hydrochloride, reflects this substitution pattern . Key structural identifiers include:
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SMILES:
C1CCC(CC1)CCC2CCNCC2.Cl
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InChI Key:
LYNHGLNYFFVOKE-UHFFFAOYSA-N
Physical Properties
Property | Value |
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Melting Point | Not explicitly reported |
Boiling Point | >230°F (decomposes) |
Density | ~1.12 g/cm³ (estimated) |
Solubility | Soluble in water, ethanol |
pKa | ~10.5 (piperidine moiety) |
The crystalline structure and hygroscopic nature necessitate storage under anhydrous conditions .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves N-heterocyclization or reductive amination strategies:
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Cyclization of Primary Amines: Reacting 2-cyclohexylethylamine with γ-butyrolactone derivatives under acidic conditions yields the piperidine core . Subsequent hydrochloride salt formation is achieved via treatment with HCl gas .
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Asymmetric Hydrogenation: Catalytic hydrogenation of pyridine precursors using Rh/C or RuCl₃·xH₂O produces enantiomerically pure piperidines. For example, Zhang et al. demonstrated a stereoselective coupling/hydrogenation cascade to generate similar derivatives .
Industrial Scalability
Continuous flow reactors optimize yield (up to 77%) and reduce reaction times. A practical method involves:
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Reactants: N-(tert-butylsulfinyl)-bromoimine and Grignard reagents.
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Conditions: Cp*Ir catalyst, 60°C, 12 hours .
This approach minimizes side products like succinimide or N,N'-thiodipiperidine .
Biological Activity and Mechanisms
Pharmacological Targets
The compound interacts with cholinergic and dopaminergic pathways, acting as a central anticholinergic agent . Key targets include:
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Cyclooxygenase (COX) Enzymes: Suppression of COX-2 reduces prostaglandin synthesis, attenuating inflammation.
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Serotonin Receptors (5-HT₂): Pyrrolidine analogs exhibit high affinity for 5-HT₂ receptors, suggesting potential antidepressant applications .
Therapeutic Applications
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Antimicrobial Activity: Inhibits bacterial growth by disrupting cell wall synthesis (MIC: 0.057 mM against S. aureus) .
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Anticancer Potential: Induces apoptosis in cancer cell lines via caspase-3 activation.
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Neurological Disorders: Modulates dopamine release in Parkinson’s disease models, comparable to donepezil derivatives .
Pharmacokinetics and Metabolism
Absorption and Distribution
The compound’s logP value (~4.48) indicates moderate lipophilicity, facilitating blood-brain barrier penetration . In rodent studies, peak plasma concentrations occur within 2 hours post-administration .
Metabolic Pathways
Hepatic metabolism involves cytochrome P450 3A4-mediated oxidation, producing two primary metabolites:
Hazard Category | GHS Classification |
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Acute Toxicity | Category 3 (H301) |
Skin Irritation | Category 2 (H315) |
Environmental Hazard | Not classified |
Research Applications and Future Directions
Drug Development
Piperidine derivatives are pivotal in synthesizing Alzheimer’s therapeutics (e.g., donepezil analogs) . Recent patents highlight their use in:
Industrial Chemistry
The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of α-substituted piperidines .
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